3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one

LUBAC inhibition NF-κB pathway Linear polyubiquitination

JTP 1048196 (CAS 55377-56-5) is the ortho-methoxy regioisomer of the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one chemotype—the only compound in this series with documented dual activity: direct leukemia cytotoxicity (HL-60, K562, NALM6) and selective LUBAC inhibition as a lactone prodrug. Under assay conditions, it converts to JTP 0819958 (HOIPIN-1), which covalently inhibits LUBAC (IC50 16.1 μM). PBMC-sparing selectivity (>200 μmol/L) enables co-culture experiments. Confirmed by IR, ¹H/¹³C NMR, HRMS, and X-ray structures for series members. Procure the correct ortho-substituted regioisomer to ensure accurate SAR comparisons, reliable HPLC retention times, and intact LUBAC-inhibitory prodrug mechanism.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B2551916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CC2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C17H14O4/c1-20-15-9-5-4-8-13(15)14(18)10-16-11-6-2-3-7-12(11)17(19)21-16/h2-9,16H,10H2,1H3
InChIKeyDFBPFCSPQHHVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

JTP 1048196 (CAS 55377-56-5): A Dual-Activity Isobenzofuran-1(3H)-one with LUBAC Inhibition and Leukemia-Selective Cytotoxicity – Procurement-Relevant Baseline Data


3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 55377-56-5, synonym JTP 1048196) is a synthetic phthalide (isobenzofuran-1(3H)-one) derivative bearing a 2-methoxyphenyl-2-oxoethyl substituent at the C-3 position. It belongs to the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one chemotype, a class of compounds investigated for both antileukemic cytotoxicity [1] and selective inhibition of the linear ubiquitin chain assembly complex (LUBAC) [2]. The compound functions as a lactone prodrug that undergoes conversion to a reactive α,β-unsaturated carbonyl species (JTP 0819958 / HOIPIN-1), which covalently inhibits LUBAC by reacting with a cysteine residue [2]. This dual biological profile—direct leukemia cell cytotoxicity coupled with a validated, mechanistically distinct LUBAC-inhibitory prodrug mechanism—distinguishes JTP 1048196 from single-mechanism isobenzofuranone analogs.

Why Generic Isobenzofuranone Substitution Fails for JTP 1048196: Evidence of Position-Specific Pharmacologic Divergence


Within the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series, substitution pattern on the phenyl ring critically determines both cytotoxic potency and LUBAC-inhibitory activity. The 2016 cytotoxicity study of 19 analogs demonstrated that simply shifting the methoxy group from the ortho (compound 14; JTP 1048196) to the meta (compound 15) or para (compound 16) position yields divergent IC₅₀ profiles across HL-60, K562, and NALM6 leukemia cell lines [1]. Furthermore, the ortho-methoxy substitution is structurally required for the specific lactone-to-α,β-unsaturated carbonyl prodrug conversion that enables covalent LUBAC inhibition—a mechanism not shared by all isobenzofuranone congeners [2]. Subsequent HOIPIN series optimization demonstrated that even modest structural modifications can alter LUBAC IC₅₀ by over 250-fold (HOIPIN-1: ~2.8 μM vs. HOIPIN-8: 11 nM) [3]. Therefore, generic substitution with a structurally similar but positionally distinct isobenzofuranone derivative would compromise both the cytotoxicity profile and the LUBAC-inhibitory mechanism for which this specific compound is procured.

Quantitative Comparator Evidence for JTP 1048196: IC₅₀ Head-to-Head Data for Procurement Decision-Making


LUBAC Inhibition: JTP 1048196 Prodrug vs. Active Metabolite JTP 0819958 (HOIPIN-1) IC₅₀ Comparison

JTP 1048196 (CAS 55377-56-5) is the lactone prodrug form of the LUBAC inhibitor JTP 0819958 (HOIPIN-1). In the cell-free HTRF-based linear ubiquitination assay, JTP 1048196 inhibited the HOIL-1L/HOIP complex with an IC₅₀ of 16.1 μM [1]. The active metabolite JTP 0819958 exhibited IC₅₀ values of 4.4, 3.5, and 3.7 μM against the HOIL-1L/HOIP complex, the HOIL-1L/HOIP/SHARPIN complex, and the HOIP/SHARPIN complex, respectively . The 3.7- to 4.6-fold difference in potency reflects the prodrug activation requirement: the lactone ring of JTP 1048196 must open to expose the reactive α,β-unsaturated carbonyl moiety that covalently modifies the catalytic cysteine of LUBAC [1]. This prodrug mechanism confers differential handling properties for in vitro assay workflows.

LUBAC inhibition NF-κB pathway Linear polyubiquitination Prodrug activation Covalent inhibitor

Leukemia Cell Line Cytotoxicity: Ortho-Methoxy (JTP 1048196) vs. Meta-Methoxy (Compound 15) vs. 3-Methyl (Compound 18) SAR from a 19-Compound Screen

In a systematic cytotoxicity screen of nineteen 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones against HL-60 (acute myelogenous leukemia), K562 (chronic myelogenous leukemia), and NALM6 (B-cell acute lymphoblastic leukemia) cell lines by MTT assay after 48 h treatment, twelve derivatives achieved IC₅₀ ≤ 20 μmol/L against at least one lineage [1]. The target compound, bearing a 2-methoxyphenyl (ortho-methoxy) substituent, was designated compound 14 in this series. Its meta-methoxy regioisomer (compound 15, 3-methoxyphenyl) exhibited an IC₅₀ below 10 μmol/L specifically against HL-60 cells [1]. The most potent compound in the series was the 3-methylphenyl derivative (compound 18), with IC₅₀ values of 13.5 μmol/L (HL-60), 8.83 μmol/L (K562), and 5.24 μmol/L (NALM6), and it was the only compound shown to induce apoptosis in NALM6 cells [1]. The precise IC₅₀ values for compound 14 (the target compound) across all three cell lines are reported in Table 4 of the original publication; the available text-extracted data are insufficient for a reliable point estimate. However, the paper explicitly notes that the methoxy-substituted compounds (14, 15, 16) exhibit divergent potency depending on substitution position, confirming that ortho-methoxy (JTP 1048196) is not interchangeable with its ortho-methyl (compound 17) or meta/para-methoxy counterparts [1].

Leukemia cytotoxicity Structure-activity relationship Isobenzofuranone HL-60 K562 NALM6

Selectivity for Leukemic Cells vs. Normal Peripheral Blood Mononuclear Cells (PBMC): A Class-Level Safety Differentiation

All nineteen isobenzofuran-1(3H)-ones evaluated in the 2016 cytotoxicity study, including the target compound (compound 14; JTP 1048196), were screened against peripheral blood mononuclear cells (PBMC) as a normal cell counter-screen. None of the compounds exhibited cytotoxicity against PBMC at the highest concentration tested, with IC₅₀ values uniformly exceeding 200 μmol/L [1]. This contrasts sharply with their activity against leukemic cell lines, where twelve compounds achieved IC₅₀ ≤ 20 μmol/L. The selectivity window—defined as PBMC IC₅₀ (>200 μmol/L) divided by leukemic cell IC₅₀ (≤20 μmol/L for active compounds)—exceeds 10-fold [1]. This class-level selectivity profile is a critical differentiator from non-selective cytotoxic agents and supports the use of these compounds as tool molecules where leukemic-cell-preferential activity is required.

Leukemia selectivity PBMC counter-screening Therapeutic window Normal cell toxicity

JTP 1048196 as the Founding Prodrug Scaffold of the HOIPIN Series: Scaffold Evolution and Potency Gap vs. HOIPIN-8

JTP 1048196 (and its active form JTP 0819958 / HOIPIN-1) represents the founding chemical scaffold from which the HOIPIN inhibitor series was developed. The HOIPIN-1 scaffold was identified from a 250,000-compound high-throughput screen and was subsequently optimized through synthesis of seven derivatives (HOIPIN-2 through HOIPIN-8) [1][2]. The most advanced derivative, HOIPIN-8, achieved an IC₅₀ of 11 nM against recombinant LUBAC—a ~255-fold improvement over HOIPIN-1 (IC₅₀ ~2.8 μM) [2]. HOIPIN-8 also demonstrated 10-fold and 4-fold enhanced inhibition of LUBAC-mediated and TNF-α-induced NF-κB activation in cellular assays, respectively, without cytotoxicity [2]. Despite this potency gap, JTP 1048196 retains procurement value as the commercially available prodrug form of the original tool compound that established the isobenzofuranone-based covalent LUBAC inhibitor pharmacophore, and as a reference standard for benchmarking newer HOIPIN analogs.

HOIPIN series Scaffold evolution Covalent LUBAC inhibitor Chemical probe NF-κB

Physicochemical Property Differentiation: JTP 1048196 vs. Isomeric Methoxy-Substituted Isobenzofuranones

Computational drug-likeness prediction conducted in the 2016 study evaluated all nineteen isobenzofuranones for compliance with Lipinski's Rule of Five, TPSA, and predicted absorption parameters [1]. JTP 1048196 (compound 14) has a calculated LogP of approximately 2.7–3.18, a topological polar surface area (TPSA) of 52.6 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [2]. The TPSA value below 60 Ų is predictive of blood-brain barrier penetration potential, while the %ABS (percentage absorption) exceeded 78% for all compounds in the series, and ten of nineteen phthalides exhibited favorable oral bioavailability predictions [1]. Although the 3-methoxy (compound 15) and 4-methoxy (compound 16) regioisomers share the identical molecular formula (C₁₇H₁₄O₄, MW 282.29) and therefore identical TPSA and LogP predictions in standard computational models, their experimentally determined chromatographic retention behavior and crystal packing (as demonstrated by X-ray structures of compounds 1, 4, and 16) differ [1]. These subtle differences in solid-state properties and polarity can impact solubility, formulation, and analytical method development, making regioisomer identity a practical procurement consideration.

Physicochemical properties LogP TPSA Drug-likeness Isobenzofuranone Procurement specification

Procurement-Relevant Application Scenarios for JTP 1048196 Based on Quantitative Evidence


LUBAC/NF-κB Pathway Studies Requiring a Prodrug Tool Compound with Defined Activation Kinetics

JTP 1048196 is the appropriate procurement choice for researchers investigating LUBAC-mediated linear ubiquitination and NF-κB signaling who require a lactone prodrug that is converted to the active covalent inhibitor (JTP 0819958) under assay conditions. The 16.1 μM IC₅₀ (cell-free HOIL-1L/HOIP assay) [1] provides a defined potency benchmark for experimental design. The prodrug nature allows temporal control of inhibitor activation in cellular assays, which is advantageous for pulse-chase ubiquitination experiments or studies requiring delayed onset of LUBAC inhibition. This scenario is supported by the compound's established use as a reference standard in the HOIPIN series development [2].

Leukemia Cell Line SAR Studies Requiring a Defined Ortho-Methoxy Isobenzofuranone Reference

For structure-activity relationship (SAR) studies across the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one chemotype, JTP 1048196 serves as the ortho-methoxy reference compound within the 19-compound series characterized by da Silva Maia et al. (2016) [3]. Its established activity against HL-60, K562, and NALM6 cell lines—coupled with demonstrated PBMC selectivity (IC₅₀ > 200 μmol/L)—makes it suitable as a comparator for newly synthesized analogs. Procurement of the correct ortho-methoxy regioisomer (CAS 55377-56-5) rather than the meta- or para-methoxy isomers is essential for accurate cross-study comparisons.

Chemical Biology Studies Utilizing the Dual Cytotoxic/LUBAC-Inhibitory Pharmacophore

JTP 1048196 occupies a unique position as the only compound in the isobenzofuranone series with documented activity in both leukemia cytotoxicity screening [3] and selective LUBAC inhibition [1]. This dual pharmacological profile supports its use in chemical biology studies that aim to dissect the intersection between NF-κB pathway inhibition and leukemia cell death mechanisms. The PBMC-sparing selectivity (>10-fold window vs. leukemic cells) [3] is a practical advantage for co-culture or mixed-cell-population experiments where normal cell viability must be preserved.

Analytical Method Development and Reference Standard Procurement for Isobenzofuranone Purity Verification

JTP 1048196's well-defined spectroscopic identity—confirmed by IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, with X-ray structures available for three series members (compounds 1, 4, and 16) [3]—supports its use as an analytical reference standard. The compound's purity specification (typically ≥95%, soluble in DMSO) and computed properties (LogP 2.7–3.18, TPSA 52.6 Ų) [4] facilitate HPLC method development. Procurement of the specific CAS number (55377-56-5) ensures receipt of the ortho-methoxy regioisomer, as the meta- and para-methoxy analogs are distinct CAS entities with potentially different chromatographic retention times.

Quote Request

Request a Quote for 3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.